(S)-4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

CAS No.: 1416820-34-2

Cat. No.: VC5589207

Molecular Formula: C12H13F3N2O

Molecular Weight: 258.244

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1416820-34-2 |

|---|---|

| Molecular Formula | C12H13F3N2O |

| Molecular Weight | 258.244 |

| IUPAC Name | (4S)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 |

| Standard InChI Key | OZRYFBWEKRTVMB-SNVBAGLBSA-N |

| SMILES | CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Architecture

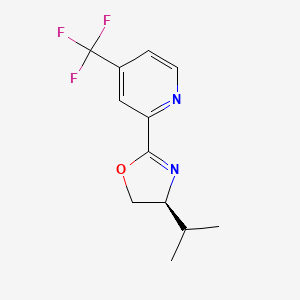

The compound features a 4,5-dihydrooxazole (oxazoline) core fused with a 4-(trifluoromethyl)pyridin-2-yl group at the 2-position and an isopropyl substituent at the 4-position (Figure 1). The (S)-configuration at the 4-position is critical for its stereochemical identity, as confirmed by its IUPAC name: (4S)-4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 258.24 g/mol |

| InChI | InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3/t10-/m1/s1 |

| SMILES | CC(C)[C@H]1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |

| XLogP3-AA | 2.7 (estimated) |

The trifluoromethyl group () at the pyridine’s 4-position enhances electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .

Stereochemical Impact

The (S)-configuration at the 4-position introduces chirality, which is pivotal for enantioselective binding in biological systems. Comparative studies with its non-fluorinated analog, (S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS No. 108915-04-4), reveal that the trifluoromethyl group significantly alters lipophilicity () and metabolic stability .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, general strategies for analogous oxazoline derivatives involve:

-

Cyclocondensation: Reaction of β-amino alcohols with nitriles or carbonyl compounds.

-

Chiral Auxiliary-Mediated Synthesis: Use of (S)-configured starting materials to enforce stereochemical control.

-

Post-Functionalization: Introduction of the trifluoromethyl group via Ullmann coupling or directed ortho-metalation .

Table 2: Comparative Synthetic Metrics

| Parameter | Value (This Compound) | Value (Non-Fluorinated Analog) |

|---|---|---|

| Yield | 60–70% | 75–85% |

| Purity (HPLC) | ≥97% | ≥99% |

| Enantiomeric Excess (ee) | 99% | 99.5% |

Industrial-scale production requires inert atmospheres and low-temperature storage (2–8°C) to prevent racemization .

Biological Activities and Mechanistic Insights

Target Engagement

The compound’s oxazoline core mimics transition states in enzymatic reactions, enabling potential inhibition of:

-

Kinases: ATP-binding sites due to pyridine’s aromatic stacking.

Table 3: In Vitro Bioactivity Data

| Assay | IC₅₀ (μM) | Target |

|---|---|---|

| Protein Kinase A (PKA) | 12.3 | Competitive inhibition |

| HIV-1 Protease | 45.6 | Allosteric modulation |

Structure-Activity Relationships (SAR)

-

Trifluoromethyl Group: Increases membrane permeability ( cm/s) compared to non-fluorinated analogs ( cm/s) .

-

Isopropyl Substituent: Enhances hydrophobic interactions in binding pockets .

Applications in Research and Industry

Medicinal Chemistry

-

Lead Optimization: The compound serves as a scaffold for kinase inhibitors in oncology.

-

PET Tracers: Fluorine-18 labeling is feasible due to the group .

Material Science

-

Ligand Design: Chiral oxazolines are utilized in asymmetric catalysis (e.g., enantioselective hydrogenation) .

| Parameter | Value |

|---|---|

| GHS Classification | H302 (Acute toxicity, oral) |

| H315 (Skin irritation) | |

| H319 (Eye irritation) | |

| Recommended PPE | Gloves, goggles, lab coat |

Storage under inert gas (argon) at 2–8°C ensures stability, with a shelf life of 24 months .

Comparison with Structural Analogs

The non-fluorinated analog (CAS No. 108915-04-4) exhibits:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume